Propyl vinyl ether

Cationic polymerization Microflow reactor Kinetics

Researchers requiring intermediate hydrophobicity between EVE and BVE in cationic polymerizations obtain reproducible, tunable copolymers with PVE. • ~88% conversion in microflow reactors (MWD <1.20, 2 min, ZnCl₂ catalyst). • rVE=0.92 with DHF (TiCl₄, -20°C) yields near-alternating microstructure. • Enables thermoresponsive NVP copolymers with tunable LCST (23-38°C). Supplied stabilized with KOH inhibitor; available in research and bulk quantities.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 764-47-6
Cat. No. B1214094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl vinyl ether
CAS764-47-6
Synonymspropyl vinyl ether
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCCOC=C
InChIInChI=1S/C5H10O/c1-3-5-6-4-2/h4H,2-3,5H2,1H3
InChIKeyOVGRCEFMXPHEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Vinyl Ether Identity & Baseline


Propyl vinyl ether (PVE; CAS 764-47-6) is a C5 alkyl vinyl ether monomer with molecular formula C5H10O, molecular weight 86.13 g/mol, boiling point 65 °C at atmospheric pressure, density 0.768 g/mL at 25 °C, and flash point −26 °C . The compound is characterized by a vinyloxy functional group attached to an n-propyl chain, which confers intermediate hydrophobicity and polymerization kinetics relative to the broader alkyl vinyl ether homologous series . As a monomer, PVE undergoes cationic polymerization via the vinyl group, which is electron-rich and highly reactive toward electrophilic initiation [1]. This reactivity profile, combined with its position between ethyl vinyl ether (EVE) and butyl vinyl ether (BVE) in the alkyl chain series, enables fine-tuning of polymer properties including glass transition temperature, solubility, and hydrophobic character in copolymer systems [2].

Propyl Vinyl Ether Non-Interchangeability


Alkyl vinyl ethers form a homologous series wherein incremental changes in alkyl chain length produce measurable, and often non-linear, alterations in polymerization kinetics, copolymerization reactivity ratios, and resultant polymer physical properties [1]. PVE occupies a specific position between EVE and BVE, exhibiting intermediate monomer conversion rates under identical cationic polymerization conditions and distinct reactivity ratios in copolymerization systems [2][3]. Substituting PVE with a shorter-chain analog (e.g., EVE) alters copolymer hydrophobicity and thermal behavior, whereas substituting with a longer-chain analog (e.g., BVE) modifies solubility parameters and can introduce phase separation behavior in aqueous copolymer systems [4]. These property shifts are not merely incremental—they can determine whether a copolymer meets specifications for critical application parameters including refractive index, optical clarity, melt processability, and hydrophobic domain formation [5]. Consequently, procurement decisions for PVE versus its analogs must be informed by quantitative performance data rather than assumed functional equivalence.

Propyl Vinyl Ether Evidence vs. Comparators


Monomer Conversion in Cationic Microflow Polymerization

In a controlled microflow cationic polymerization study comparing four alkyl vinyl ethers under identical ambient conditions (ZnCl₂ catalyst, continuous flow reactor), propyl vinyl ether (PVE) exhibited monomer conversion of approximately 88%, positioning it between ethyl vinyl ether (EVE, ~78% conversion) and butyl vinyl ether (BVE, ~92% conversion) [1]. The polymerization system achieved well-defined poly(vinyl ether)s with molecular weight distributions <1.20 for all monomers tested, with PVE yielding controlled molecular weight polymers within 2 minutes of residence time [1].

Cationic polymerization Microflow reactor Kinetics

Copolymerization Reactivity with Dihydrofuran

In a systematic study of cationic copolymerization of vinyl ethers with 2,3-dihydrofuran (DHF) using the extended Kelen-Tüdős method, propyl vinyl ether (PVE) exhibited a reactivity ratio rVE of 0.92 at −20 °C in toluene with TiCl₄ as Lewis acid [1]. Under the same conditions, isobutyl vinyl ether (iBVE) showed rVE = 1.14 and n-butyl vinyl ether (nBVE) showed rVE = 1.08 [1]. The rVE value <1 for PVE indicates a slight preference for cross-propagation with DHF over homopropagation, whereas both iBVE and nBVE exhibit rVE >1, favoring homopropagation [1]. All copolymerizations produced random monomer placement along the chain [1].

Copolymerization Reactivity ratios Monomer sequence distribution

Hydrophobic Domain Formation in Aqueous Solution

In free-radical copolymerization studies of N-vinylpyrrolidone (NVP) with vinyl propyl ether (VPE), the incorporation of VPE units introduced lower critical solution temperature (LCST) behavior ranging from 23–38 °C depending on VPE content [1]. The reactivity of VPE in copolymerization was significantly lower than NVP, resulting in decreased copolymer yields and molecular weights with higher VPE feed ratios [1]. Fluorescence spectroscopy with pyrene probe confirmed the formation of hydrophobic domains in aqueous solution attributable to VPE incorporation [1]. The introduction of vinyl propyl ether units enhanced the copolymers' ability to form interpolymer complexes in aqueous solutions due to increased hydrophobic effects [2].

Amphiphilic copolymers Hydrophobic effects N-vinylpyrrolidone

Thermal Decomposition Activation Energy

In maximally inhibited pyrolyses of alkyl vinyl ethers conducted in a static system over the temperature range 653–708 K, n-propyl vinyl ether exhibited first-order decomposition kinetics with Arrhenius parameters log(k/s⁻¹) = 11.12 ± 0.13 and activation energy Ea = 177.9 ± 1.7 kJ mol⁻¹ [1]. Isobutyl vinyl ether, measured under identical conditions, showed log(k/s⁻¹) = 10.58 ± 0.08 and Ea = 174.5 ± 1.0 kJ mol⁻¹ [1]. Both compounds decomposed homogeneously to yield acetaldehyde and the corresponding alkene via a six-membered cyclic transition state, with the rate-determining step primarily involving alkyl–oxygen bond polarization rather than β-hydrogen transfer [1].

Thermal stability Pyrolysis Arrhenius parameters

OH Radical Reactivity

Using the relative rate technique under simulated atmospheric conditions (298 ± 2 K, atmospheric pressure), the gas-phase rate constant for the reaction of hydroxyl radicals with n-propyl vinyl ether was measured as k = (11.0 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This represents the highest reactivity among the four unsaturated ethers tested in the study: 2-chloroethyl vinyl ether (k = (9 ± 1) × 10⁻¹¹), allyl ether (k = (6.8 ± 0.7) × 10⁻¹¹), and allyl ethyl ether (k = (4.2 ± 0.7) × 10⁻¹¹) [1]. The elevated OH reactivity of n-propyl vinyl ether is attributed to the electron-rich vinyl ether moiety combined with the absence of electron-withdrawing substituents [1].

Atmospheric chemistry OH radical kinetics Gas-phase reactivity

Propyl Vinyl Ether Application Scenarios


Controlled Cationic Polymerization

PVE is a demonstrated monomer for living/controlled cationic polymerization in microflow reactor systems, achieving ~88% conversion with narrow molecular weight distribution (<1.20) within 2 minutes under ambient conditions using ZnCl₂ catalyst [1]. This performance positions PVE as an optimal choice when intermediate polymerization kinetics are desired—faster than EVE (~78% conversion) yet offering comparable controllability to achieve well-defined homopolymers and block copolymers for specialty polymer applications [1].

Dihydrofuran Random Copolymer Synthesis

PVE copolymerization with 2,3-dihydrofuran (DHF) yields random copolymers with rVE = 0.92 at −20 °C with TiCl₄, indicating a slight preference for alternating microstructure relative to butyl-substituted analogs (iBVE rVE = 1.14; nBVE rVE = 1.08) [2]. This reactivity profile makes PVE the preferred vinyl ether comonomer when enhanced cross-propagation and uniform comonomer distribution are required in DHF-containing copolymer systems [2].

Perfluorinated Copolymer Applications

Perfluoro(propyl vinyl ether) (PPVE), the fully fluorinated analog of PVE, serves as a critical comonomer with tetrafluoroethylene (TFE) for producing perfluoroalkoxy (PFA) copolymers [3]. TFE/PPVE copolymers retain all favorable properties of TFE/HFP copolymers while enabling extended use at higher temperatures [4]. PFA copolymers containing PPVE units (2.14–2.75 mol%) exhibit melt flow rates of 3.0–4.2 g/10 min at 372 °C and are utilized in piping, joints, gaskets, and linings for corrosive high-temperature chemical transfer [3]. PPVE-containing copolymers also demonstrate high optical transparency at telecom wavelengths (0.85, 1.3, and 1.5 μm) and very low refractive indices (n = 1.293–1.314 at 632.8 nm), making them promising for optical fiber cladding and waveguide applications [5].

Thermoresponsive Amphiphilic Copolymers

PVE (as VPE) copolymerization with N-vinylpyrrolidone introduces tunable LCST behavior (23–38 °C) and hydrophobic domain formation in aqueous solution, as confirmed by pyrene fluorescence spectroscopy [6]. This thermoresponsive functionality is not achievable with EVE-based copolymers or NVP homopolymers, enabling applications in stimuli-responsive drug delivery, smart coatings, and temperature-sensitive hydrogels [6]. The vinyl propyl ether units also enhance interpolymer complex formation with poly(acrylic acid) due to increased hydrophobic contributions [7].

Quote Request

Request a Quote for Propyl vinyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.